molecular formula C19H20N6O B2583307 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1170086-99-3

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2583307
CAS No.: 1170086-99-3
M. Wt: 348.41
InChI Key: KCAIPLFMOSRPRO-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring, all connected to a phenylethanone moiety.

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner . It acts as a nanomolar inhibitor with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound this compound, although active in cellular assays, undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of the action of this compound include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenyl-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(13-16-5-2-1-3-6-16)24-11-9-23(10-12-24)17-14-18(21-15-20-17)25-8-4-7-22-25/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAIPLFMOSRPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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